molecular formula C15H9F6NO B184356 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 34556-78-0

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B184356
CAS RN: 34556-78-0
M. Wt: 333.23 g/mol
InChI Key: NPZNMNGHSHHBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a compound that contains two trifluoromethyl groups. The trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structures of Related Benzamides : Research by Suchetan et al. (2016) and Panini et al. (2016) explored the crystal structures of benzamides closely related to 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide. These studies are vital for understanding the molecular geometry, which can influence physical and chemical properties of the compound (Suchetan et al., 2016), (Panini et al., 2016).

Material Science Applications

  • Synthesis and Characterization of Organosoluble Polyimides : Liu et al. (2002) synthesized aromatic diamines substituted with a trifluoromethyl group, used to prepare polyimides. These polymers exhibit good solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Liu et al., 2002).

Chemical Synthesis and Reactivity

  • Intramolecular Oxidative Coupling : Yu et al. (2012) demonstrated the use of benzamides in the intramolecular oxidative C–O coupling, a key reaction in organic synthesis that could be relevant for derivatives of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (Yu et al., 2012).
  • One-Pot Synthesis of Heterocycles : Jeon et al. (2007) discussed the synthesis of trifluoromethylated heterocycles using benzamides, relevant for complex organic compound synthesis, which could be applicable to 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (Jeon et al., 2007).

Photolytic Studies

  • Photolysis of Flutolanil Fungicide : Research by Tsao and Eto (1991) on the photolysis of flutolanil fungicide, which contains a structure similar to benzamides, sheds light on the potential photochemical behavior of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (Tsao & Eto, 1991).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Activity : Studies by Carmellino et al. (1994), Mussoi et al. (1996), and Ji et al. (2018) explored the antimicrobial and antitumor properties of benzamide derivatives. These findings could be relevant for the development of pharmaceutical applications for similar compounds, including 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide (Carmellino et al., 1994), (Mussoi et al., 1996), (Ji et al., 2018).

Mechanism of Action

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Safety and Hazards

Contact with “3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” may cause burns to skin and eyes . It may be poisonous if inhaled, swallowed, or absorbed through the skin .

Future Directions

The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . It is expected that many novel applications of trifluoromethyl will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-4-1-3-9(7-10)13(23)22-12-6-2-5-11(8-12)15(19,20)21/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZNMNGHSHHBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956064
Record name 3-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

CAS RN

34556-78-0
Record name Benzamide, 3-(trifluoromethyl)-N-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.